Methyl 2-hydroxy-2-phenylpropanoate

Übersicht

Beschreibung

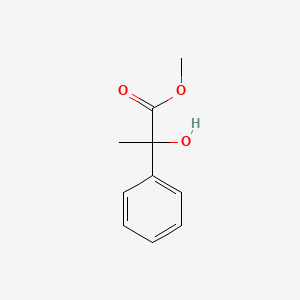

Methyl 2-hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is a methyl ester derivative of 2-hydroxy-2-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-phenylpropanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-phenylpropanol.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and amines (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

Oxidation: Methyl 2-oxo-2-phenylpropanoate

Reduction: Methyl 2-hydroxy-2-phenylpropanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 2-hydroxy-2-phenylpropanoate is used in scientific research for various purposes:

- As a building block in organic synthesis this compound can serve as a starting material or intermediate in the synthesis of more complex molecules.

- In biochemical studies It is used in experiments involving α-hydroxyacid oxidases to understand their biochemical and structural properties .

- As a substrate in enzymatic reactions this compound can be used to study enzymatic reactions, such as those involving Hmo Y128F mutants .

Industrial Applications

- Pharmaceutical Research: Due to its structural similarity to biologically active compounds, this compound is explored for potential applications in drug development.

- Fragrance Industry: Methyl 2-methyl-2-phenylpropanoate is used for its pleasant aroma in the fragrance industry and in the production of specialty chemicals.

Chemical Properties and Reactions

This compound can undergo several chemical reactions, which makes it a versatile compound for various applications:

- Esterification: It is produced through the esterification of 2-methyl-2-phenylpropanoic acid with methanol, using an acid catalyst such as sulfuric acid.

- Hydrolysis: It can be hydrolyzed back to 2-methyl-2-phenylpropanoic acid and methanol in the presence of a strong acid or base.

Safety and Hazards

It is important to note the safety and hazard information associated with Methyl 2-hydroxy-3-phenylpropanoate:

- GHS Classification: According to GHS classifications, it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

- Precautionary Statements: Includes advice to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-2-phenylpropanoate depends on its specific application. In biochemical studies, it may act as a substrate for enzymes, participating in various metabolic pathways. The compound’s hydroxyl and ester groups allow it to interact with different molecular targets, facilitating its incorporation into larger molecules or its transformation into other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-phenoxypropanoate

- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

- Methyl 2-isocyano-3-phenylpropanoate

Uniqueness

Methyl 2-hydroxy-2-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its hydroxyl and ester groups allow it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various complex molecules .

Biologische Aktivität

Methyl 2-hydroxy-2-phenylpropanoate, also known as this compound (CAS Number: 20731-95-7), is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 180.20 g/mol. The compound features a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance, research indicated that certain derivatives exhibited significant inhibitory activity against cancer cell lines such as HCT-116, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds derived from this class showed selectivity for cancerous cells over normal cells, indicating a promising therapeutic window for anticancer applications .

Table 1: Inhibitory Activity of Methyl Derivatives on HCT-116 Cells

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Moderate |

This selectivity was further confirmed through DAPI staining assays, which revealed nuclear disintegration in treated cancer cells, suggesting apoptosis as a mechanism of action .

Antihistamine Activity

This compound and its derivatives have also been studied for their antihistamine properties. Specifically, they exhibit high selectivity for H1 receptors without significant interaction with other pharmaceutical targets, making them suitable candidates for treating allergic conditions . This selectivity is particularly beneficial for patients with concurrent cardiovascular issues who may be on multiple medications.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Heat Shock Proteins : Compounds related to this compound have shown affinity for heat shock proteins such as TRAP1, which play a role in cancer cell survival and proliferation. This interaction may contribute to the observed anticancer effects .

- Collagen Production Inhibition : In plant systems, this compound has been reported to inhibit collagen production, which may have implications for its use in dermatological applications or wound healing .

- Receptor Activity Against Fungi : The compound has demonstrated receptor activity against certain fungal species, suggesting potential applications in antifungal therapies .

Study on Anticancer Activity

In a study published in Royal Society of Chemistry, researchers synthesized various derivatives of this compound and evaluated their antiproliferative effects on human cancer cell lines. The findings reported that compounds exhibited significant cytotoxicity against HCT-116 cells while sparing normal HEK-293 cells, highlighting their potential as selective anticancer agents .

Antihistamine Efficacy

A patent analysis revealed that derivatives of this compound showed promising results in preclinical models for antihistamine activity. These compounds were effective at managing allergic reactions without the side effects commonly associated with broader-spectrum antihistamines .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(12,9(11)13-2)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMFKOGXDUTORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-95-7 | |

| Record name | methyl 2-hydroxy-2-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.